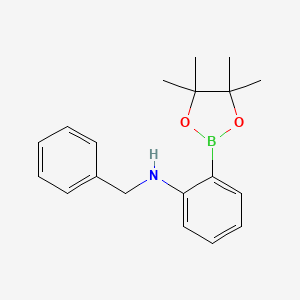

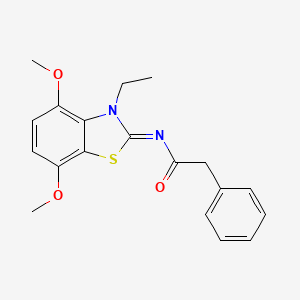

![molecular formula C21H17N3O2 B2802821 N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide CAS No. 941923-31-5](/img/structure/B2802821.png)

N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide” is a chemical compound with a complex structure . It belongs to the class of compounds known as pyrido[1,2-a]pyrimidines .

Synthesis Analysis

The synthesis of pyrido[1,2-a]pyrimidine derivatives has been studied extensively. One method involves the electrochemical reduction of 2,6-dimethyl-3-ethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine in aqueous media . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido[2,3-d]pyrimidin-5-one .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . The core structure is a pyrido[1,2-a]pyrimidine ring, which is substituted with various groups .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. One study investigated the electrochemical reduction of a similar compound, 2,6-dimethyl-3-ethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine . The study suggested two different routes for the reduction mechanism; a one-electron process involving a neutral radical intermediate formation accompanied by a rapid dimerization and one involving the primarily-formed neutral radical by a second electron uptake and protonation to give the dihydroderivative .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

The synthesis of N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide and related compounds involves several key chemical transformations. Notably, the cyclization of substituted 2-aminopyridines with β-ketocarboxylic esters in polyphosphoric acid or mixtures of the latter with phosphoryl chloride has been explored. This method has led to the preparation of a series of 4H-pyrido[1,2-a]pyrimidin-4-ones, showcasing the versatility of this scaffold in synthesizing diverse heterocyclic systems (Fülöp et al., 1979). Additionally, the thermal cyclization and decarboxylation of specific precursors have been employed to synthesize halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones, demonstrating the chemical manipulability of this core structure for the introduction of halogen atoms which could potentially affect the biological activity of these compounds (Molnár et al., 2009).

Antimicrobial and Biological Activity

Research has also focused on evaluating the biological activities of compounds derived from pyrido[1,2-a]pyrimidin-3-yl motifs. A study exploring the synthesis of pyrimidine linked heterocyclics by microwave irradiative cyclocondensation reported insecticidal and antibacterial potentials for these compounds. The study indicates a direct relationship between the chemical structure of synthesized compounds and their biological activity, underscoring the importance of such compounds in developing new antimicrobial agents (Deohate & Palaspagar, 2020).

Structural Analysis and Novel Heterocyclic Systems

The structural elucidation of pyrido[1,2-a]pyrimidin-4-ones and their derivatives has been achieved through various spectroscopic techniques, including X-ray diffraction studies. These analyses provide insights into the molecular configuration, crystal packing, and potential intermolecular interactions, which are crucial for understanding the chemical reactivity and biological activity of these compounds. For instance, the crystal structure analysis of 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one offered detailed insights into its molecular geometry and intermolecular interactions, highlighting the planarity of the pyrido-pyrimidine moiety and the presence of hydrogen bonds stabilizing the crystal structure (Anthal et al., 2014).

Mecanismo De Acción

Mode of Action

It is suggested that the compound may undergo a one-electron process involving a neutral radical intermediate formation accompanied by a rapid dimerization

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Preliminary experimental investigation suggests a radical mechanistic pathway for these transformations

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the electrochemical reduction of a similar compound was investigated in aqueous buffered solutions at different pH values

Direcciones Futuras

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the interest in pyrido[1,2-a]pyrimidine derivatives for their biological activities , this compound could be a potential candidate for further study in medicinal chemistry.

Propiedades

IUPAC Name |

N-(2,6-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2/c1-13-6-5-9-18-22-14(2)19(21(26)24(13)18)23-20(25)17-11-10-15-7-3-4-8-16(15)12-17/h3-12H,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDBHRJMUQKUAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC(=C(C(=O)N12)NC(=O)C3=CC4=CC=CC=C4C=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

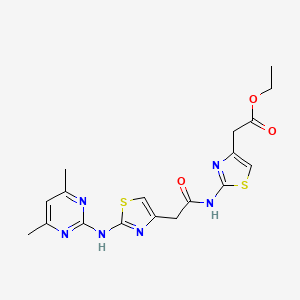

![N-(4-chlorophenyl)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2802739.png)

![2-Chloro-N-[4-oxo-2-(trifluoromethyl)chromen-6-yl]acetamide](/img/structure/B2802740.png)

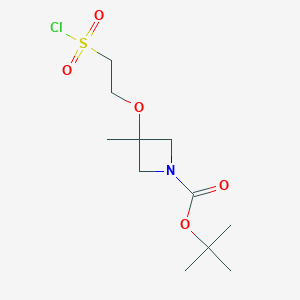

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-(4-chlorophenyl)cyclopentanecarboxylate](/img/structure/B2802741.png)

![3-(1-Benzofuran-2-yl)-6-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2802744.png)

![5-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2802758.png)

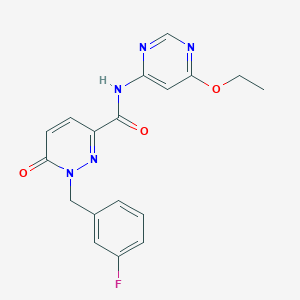

![2-[(Tert-butoxy)carbonyl]-6-phenyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2802761.png)